molecular formula C10H13NO B3381019 4-Phenyl-1,3-oxazinane CAS No. 2137559-66-9

4-Phenyl-1,3-oxazinane

Cat. No.: B3381019
CAS No.: 2137559-66-9
M. Wt: 163.22 g/mol
InChI Key: XVACPNIMOZAZCJ-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-oxazinane is a heterocyclic organic compound featuring a six-membered ring containing one oxygen and one nitrogen atom The phenyl group attached to the fourth carbon atom of the oxazinane ring imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-oxazinane can be synthesized through various methods. One common approach involves the condensation of β-amino alcohols with aldehydes. For instance, the reaction between β-phenylaminoethanol and formaldehyde under acidic conditions can yield this compound . Another method includes the cyclization of amino alcohols with carbonyl compounds in the presence of catalysts such as silica-supported perchloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-oxazinane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazinane-2,5-diones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-oxazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenyl-1,3-oxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-12-8-11-10/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVACPNIMOZAZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCNC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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